

Solubility and stability of 2-Amino-3-iodopyridine

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Compound of Interest

Compound Name: **2-Amino-3-iodopyridine**

Cat. No.: **B010696**

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An In-depth Technical Guide to the Solubility and Stability of **2-Amino-3-iodopyridine**

Abstract

2-Amino-3-iodopyridine is a crucial heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy.^{[1][2]} Its utility is intrinsically linked to its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **2-Amino-3-iodopyridine**, offering quantitative data, detailed experimental protocols for property determination, and visual workflows to aid researchers in its effective handling, application, and storage.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of **2-Amino-3-iodopyridine** is essential for its application. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_5H_5IN_2$	[3] [4]
Molecular Weight	220.01 g/mol	[4] [5] [6]
Appearance	White to pale brown or gray crystalline powder/needles	[3] [4]
Melting Point	87-93 °C	[3] [6]
Boiling Point	289.6 ± 25.0 °C (Predicted)	[3] [4]
Density	2.055 ± 0.06 g/cm ³ (Predicted)	[3] [4]
pKa	4.50 ± 0.36 (Predicted)	[3] [4]
CAS Number	104830-06-0	[3] [4] [5]

Solubility Profile

The solubility of **2-Amino-3-iodopyridine** is a critical parameter for its use in reaction chemistry, purification, and formulation. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, key solubility information has been compiled below.

Solvent	Concentration	Temperature (°C)	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	200 mg/mL (909.05 mM)	Room Temperature	Requires sonication. Hygroscopic DMSO can impact solubility.	[5]
Methanol	Soluble	Not Specified	-	[3]
Ethyl Acetate	Soluble	Room Temperature	Used as an extraction solvent during synthesis.	[3]
Water	Slightly Soluble (Predicted)	Not Specified	A related compound, 2-Amino-3-hydroxypyridine, is slightly soluble in water (49.63 g/L at 20°C).	[7]

Experimental Protocol: Solubility Determination

A reliable method for determining the solubility of a compound like **2-Amino-3-iodopyridine** is the shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of **2-Amino-3-iodopyridine** in a specific solvent at a controlled temperature.

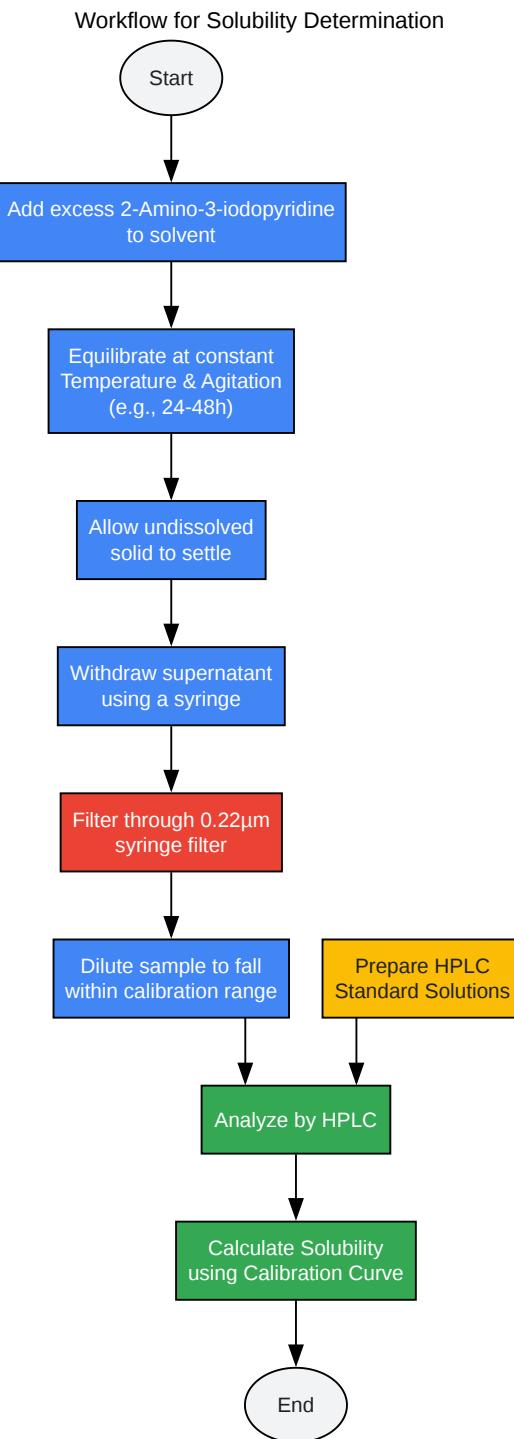
Materials:

- **2-Amino-3-iodopyridine**
- Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)
- Scintillation vials or sealed flasks

- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation: Prepare a series of standard solutions of **2-Amino-3-iodopyridine** of known concentrations in the chosen solvent to generate a calibration curve.
- Saturation: Add an excess amount of **2-Amino-3-iodopyridine** to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^[8]
- Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.^[9] This step is critical to prevent artificially high concentration readings.
- Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- Analysis: Analyze the diluted sample by HPLC. Determine the concentration of **2-Amino-3-iodopyridine** in the sample by comparing its peak area to the standard calibration curve.
- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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Caption: A flowchart of the shake-flask method for solubility testing.

Stability Profile and Storage

2-Amino-3-iodopyridine is sensitive to environmental factors, which necessitates careful handling and storage to maintain its integrity.

Parameter	Observation / Recommendation	Source(s)
Light Sensitivity	The compound is light sensitive. Storage in a dark place is required.	[3][4]
Air Sensitivity	The compound is air sensitive. Storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended.	[3][4]
Thermal Stability	Stable at room temperature when protected from light and air. A stability study on related aminopyridines showed excellent stability even at 37°C for one month.	
Storage (Solid)	Store at room temperature in a cool, dark, dry, and well-ventilated area. Keep container securely closed.	[4]
Storage (Solution)	For DMSO stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles.	[5]
Incompatible Materials	Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.	[7]

Potential Degradation Pathways

While specific degradation pathways for **2-Amino-3-iodopyridine** are not extensively documented, its structure suggests several potential routes for decomposition based on the known chemistry of related compounds. Forced degradation studies are the standard approach to identify these pathways.

Potential Routes of Degradation:

- Photodegradation: Exposure to UV light could lead to dehalogenation (loss of iodine) via homolytic cleavage of the C-I bond, a common pathway for iodo-aromatic compounds.
- Oxidative Degradation: The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization.
- Acidic/Basic Hydrolysis: Under strong acidic or basic conditions, the amino group could be susceptible to hydrolysis or other transformations. Deamination, leading to the formation of a hydroxypyridine derivative, is a possible pathway.^[10] The stability of the C-I bond can also be affected by pH.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To assess the stability of **2-Amino-3-iodopyridine** and characterize its degradation products.

Materials:

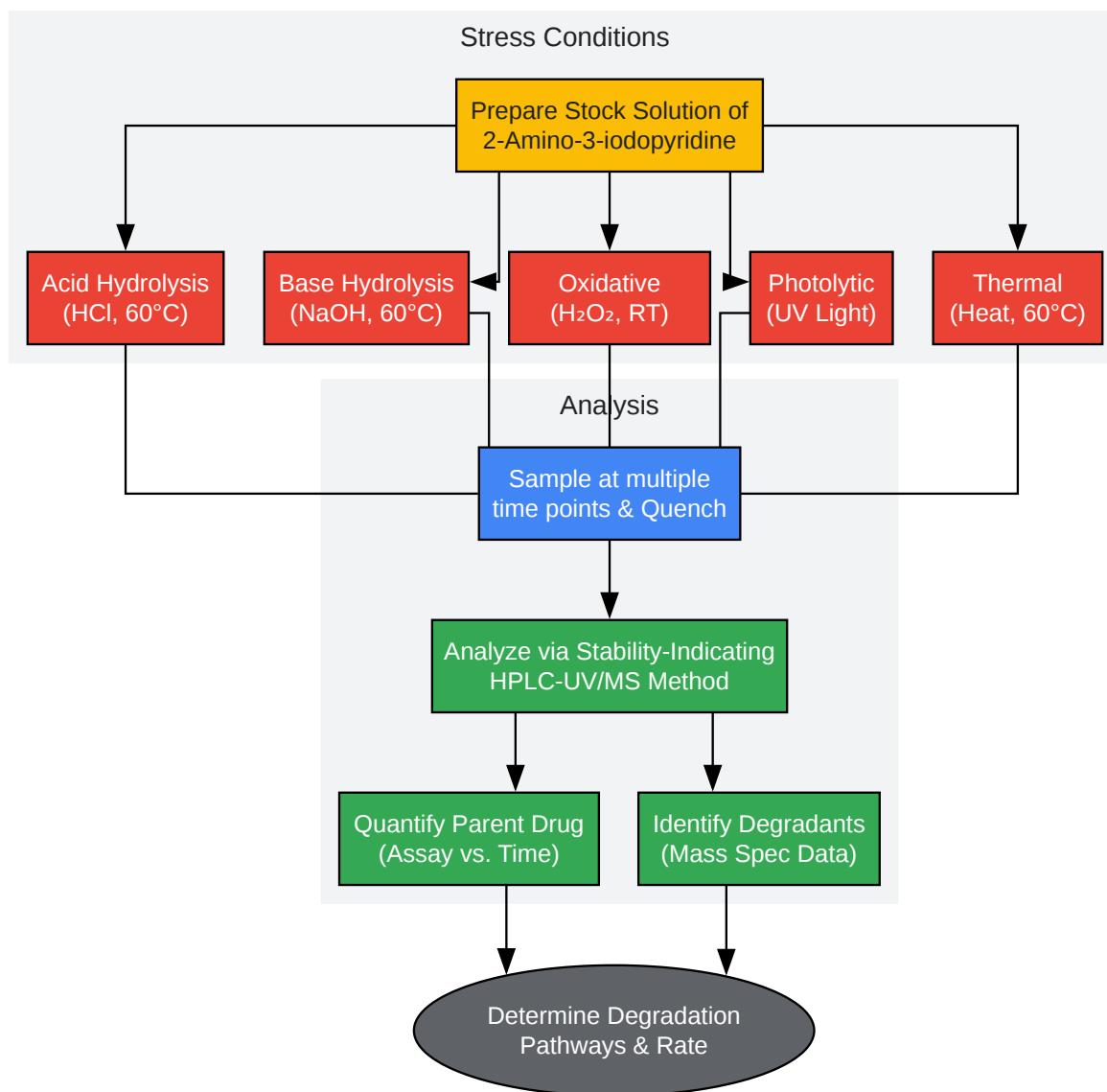
- **2-Amino-3-iodopyridine**
- Solvents (Methanol, Acetonitrile, Water)
- Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
- HPLC-UV/MS system (for separation and identification of degradants)
- Photostability chamber

- Temperature-controlled oven

Procedure:

- Stock Solution: Prepare a stock solution of **2-Amino-3-iodopyridine** (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[10]
 - Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.
 - Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.
 - Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature, protected from light.
 - Photodegradation: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark.
 - Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).
- Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Quenching: Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
- Analysis: Analyze all samples, including controls, using a stability-indicating HPLC-UV/MS method.
 - The HPLC method should be capable of separating the parent compound from all degradation products.
 - The UV detector will quantify the loss of the parent compound over time.
 - The Mass Spectrometer (MS) will provide mass-to-charge ratio data for the parent drug and any new peaks, aiding in the structural elucidation of the degradation products.

Workflow for Forced Degradation and Stability Analysis

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Caption: A workflow for assessing compound stability via forced degradation.

Conclusion and Recommendations

2-Amino-3-iodopyridine demonstrates good solubility in polar organic solvents such as DMSO and methanol, which facilitates its use in organic synthesis. However, its stability profile is marked by significant sensitivity to both air and light. Researchers and drug development professionals must adhere to strict handling and storage protocols to ensure the material's purity and reactivity. This includes storing the solid compound under an inert atmosphere in the dark and keeping solutions frozen in aliquots, protected from light. The provided experimental protocols offer robust frameworks for further, application-specific characterization of this important pharmaceutical intermediate.

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- To cite this document: BenchChem. [Solubility and stability of 2-Amino-3-iodopyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010696#solubility-and-stability-of-2-amino-3-iodopyridine>

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